

# Interpreting GSK1838705A unexpected results

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GSK1838705A**

Cat. No.: **B1684688**

[Get Quote](#)

## Technical Support Center: GSK1838705A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **GSK1838705A**. The information is designed to help interpret unexpected results and guide further experimentation.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary targets of **GSK1838705A**?

**GSK1838705A** is a potent, ATP-competitive small molecule inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and Anaplastic Lymphoma Kinase (ALK).<sup>[1][2]</sup>

**Q2:** What is the expected outcome of **GSK1838705A** treatment in sensitive cancer cell lines?

In sensitive cell lines, particularly those dependent on IGF-1R or ALK signaling (e.g., multiple myeloma, Ewing's sarcoma, and cancers with ALK fusions), **GSK1838705A** is expected to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest, primarily in the G1 phase.<sup>[1][2][3][4]</sup> This is achieved by blocking the phosphorylation of IGF-1R/IR and ALK, which in turn inhibits downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.<sup>[2]</sup>

**Q3:** Is **GSK1838705A** expected to cause hyperglycemia due to its inhibition of the Insulin Receptor?

Unexpectedly, **GSK1838705A** has been observed to have minimal effects on overall glucose homeostasis at efficacious doses in preclinical models.[\[1\]](#)[\[2\]](#) While it does inhibit insulin-stimulated IR phosphorylation, this does not translate to significant, sustained hyperglycemia. A transient increase in blood glucose may be observed, but it typically returns to baseline.[\[5\]](#)[\[6\]](#) This is a key finding to consider when designing in vivo studies.

## Troubleshooting Guide for Unexpected Results

### Issue 1: Suboptimal or No Inhibition of Cell Proliferation

Unexpected Result: You are treating a cancer cell line thought to be dependent on IGF-1R or ALK signaling, but you observe minimal or no effect on cell viability or proliferation.

Possible Causes and Troubleshooting Steps:

- Low Receptor Expression: The target receptors (IGF-1R, ALK) may be expressed at low levels or may not be the primary driver of proliferation in your cell model.
  - Action: Confirm the expression levels of total and phosphorylated IGF-1R and ALK in your cell line using Western blot or flow cytometry.
- Acquired Resistance: Cells may have developed resistance to **GSK1838705A**, especially with prolonged exposure.
  - Action: Investigate potential resistance mechanisms (see Issue 3).
- Drug Inactivity: The compound may have degraded.
  - Action: Use a fresh stock of **GSK1838705A** and verify its activity in a known sensitive cell line as a positive control.
- Experimental Conditions: Assay conditions, such as cell density or serum concentration, may be masking the drug's effect.
  - Action: Optimize your cell viability assay. For example, perform the assay in reduced serum conditions to enhance dependence on growth factor signaling.

## Issue 2: Paradoxical Increase in Phosphorylation of a Downstream Effector

Unexpected Result: After treatment with **GSK1838705A**, you observe an unexpected increase in the phosphorylation of a signaling protein downstream of AKT or ERK.

Possible Causes and Troubleshooting Steps:

- Feedback Loop Activation: Inhibition of the primary pathway (IGF-1R/ALK) can sometimes lead to the compensatory activation of other signaling pathways. For instance, inhibition of AKT can relieve feedback inhibition on other receptor tyrosine kinases (RTKs).
  - Action: Perform a phospho-RTK array to identify other activated receptors. This may reveal a compensatory pathway that is driving the observed phosphorylation.
- Off-Target Effects: **GSK1838705A** may be interacting with other kinases.
  - Action: Consult the kinome-wide selectivity data (see Table 2). If a kinase known to activate the paradoxical pathway is a potential off-target hit, you can use a more specific inhibitor for that kinase in combination with **GSK1838705A** to confirm this hypothesis.

## Issue 3: Development of Drug Resistance

Unexpected Result: After an initial response to **GSK1838705A**, your cells resume proliferation, or your in vivo tumor model shows regrowth.

Possible Causes and Troubleshooting Steps:

- On-Target Secondary Mutations: Mutations in the kinase domain of IGF-1R or ALK can prevent **GSK1838705A** from binding effectively.
  - Action: Sequence the kinase domains of IGF-1R and ALK in your resistant cell population to identify potential mutations.
- Bypass Signaling Pathway Activation: Cells can upregulate parallel signaling pathways to circumvent the inhibited IGF-1R/ALK pathway. Common bypass pathways include other RTKs like EGFR, HER2, or MET.

- Action: Use a phospho-RTK array to compare the receptor phosphorylation profiles of sensitive and resistant cells. Western blotting for key downstream effectors of these alternative pathways (e.g., phospho-EGFR, phospho-MET) can also be informative.
- Histologic Transformation: In some cases, cancer cells can undergo lineage changes (e.g., epithelial-to-mesenchymal transition) that reduce their dependence on the original driver pathway.
  - Action: Analyze cellular morphology and expression of lineage markers (e.g., E-cadherin, Vimentin) to assess for transformation.

## Data Presentation

Table 1: In Vitro Potency of **GSK1838705A**

| Target                    | Assay Type     | IC50 (nmol/L) | Reference                               |
|---------------------------|----------------|---------------|-----------------------------------------|
| IGF-1R                    | Kinase Assay   | 2.0           | <a href="#">[1]</a> <a href="#">[2]</a> |
| Insulin Receptor (IR)     | Kinase Assay   | 1.6           | <a href="#">[1]</a> <a href="#">[2]</a> |
| ALK                       | Kinase Assay   | 0.5           | <a href="#">[1]</a> <a href="#">[2]</a> |
| IGF-1R<br>Phosphorylation | Cellular Assay | 85            | <a href="#">[2]</a>                     |
| IR Phosphorylation        | Cellular Assay | 79            | <a href="#">[2]</a>                     |

Table 2: Kinase Selectivity Profile of **GSK1838705A** (Data derived from analysis of publicly available KINOMEscan data. This represents a partial list of potential off-target kinases that showed significant inhibition and could be relevant for troubleshooting.)

| Kinase                          | Percent Inhibition at 0.3 $\mu$ M | Potential Implication in Unexpected Results                                                                          |
|---------------------------------|-----------------------------------|----------------------------------------------------------------------------------------------------------------------|
| ROS1                            | >90%                              | ROS1 is another RTK; its inhibition could be beneficial but also confound results in ROS1-driven models.             |
| LTK (Leukocyte Tyrosine Kinase) | >90%                              | Structurally related to ALK.                                                                                         |
| TRKA, TRKB, TRKC                | 50-80%                            | Inhibition of neurotrophin receptors could lead to unexpected neurological or developmental effects <i>in vivo</i> . |
| FAK (Focal Adhesion Kinase)     | ~60%                              | FAK is involved in cell adhesion and migration; its inhibition could contribute to anti-migratory effects.           |
| AXL                             | ~50%                              | AXL is an RTK implicated in drug resistance; its partial inhibition could be a confounding factor.                   |

## Experimental Protocols

### Protocol 1: Western Blot for Phospho-Receptor Status

- Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluence, serum-starve them overnight.
- Inhibitor Treatment: Pre-treat cells with the desired concentrations of **GSK1838705A** (or vehicle control) for 4 hours.
- Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., 30 ng/mL IGF-1 or 3  $\mu$ g/mL insulin) for 15-20 minutes.[7][8]

- Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel.
- Electrophoresis and Transfer: Perform electrophoresis to separate proteins by size, then transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-AKT, anti-total-AKT) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

## Protocol 2: Cell Viability (MTS/MTT) Assay

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment: Add serial dilutions of **GSK1838705A** to the wells. Include a vehicle-only control.
- Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
- Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
- Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Intended signaling pathway inhibition by **GSK1838705A**.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Interpreting GSK1838705A unexpected results]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684688#interpreting-gsk1838705a-unexpected-results>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)